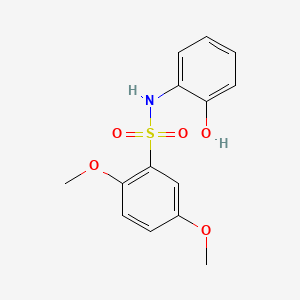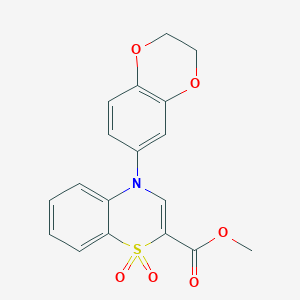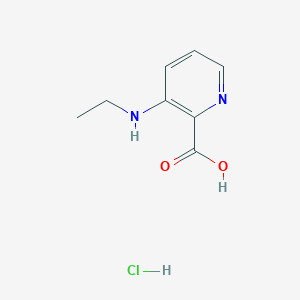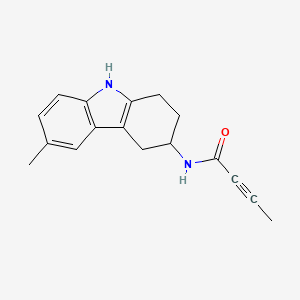
N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide” is a chemical compound that likely contains a benzene ring with two methoxy groups (OCH3) at the 2nd and 5th positions, a sulfonamide group (SO2NH2), and a hydroxyphenyl group (C6H4OH) attached to the nitrogen of the sulfonamide .
Molecular Structure Analysis
The molecular structure would likely be planar due to the conjugated system of the benzene ring. The presence of the electron-donating methoxy groups and the electron-withdrawing sulfonamide group could have interesting effects on the electronic structure of the molecule .Applications De Recherche Scientifique
Synthesis and Characterization
Research efforts have been dedicated to synthesizing and characterizing novel sulfonamide molecules, with studies detailing the structural and electronic properties through experimental and computational approaches. For instance, Murthy et al. (2018) synthesized a new sulfonamide compound and used SCXRD studies, spectroscopic tools, and DFT calculations to characterize its structure and electronic properties. This comprehensive analysis provided insights into the compound's stability and reactivity, highlighting its potential for further scientific applications (Murthy et al., 2018).
Pharmacological Potential
Several studies have explored the pharmacological potential of sulfonamide derivatives. For example, compounds from sulfonamide-focused libraries have been evaluated for their antitumor activities, with some advancing to clinical trials due to their ability to inhibit cell cycle progression in cancer cell lines. This underscores the therapeutic promise of sulfonamide compounds in oncology (Owa et al., 2002).
Sensor Development
Sulfonamide derivatives have also been investigated for their potential in sensor development. Sheikh et al. (2016) synthesized bis-sulfonamides to study their applications as heavy metal sensors. This research demonstrated the utility of sulfonamide compounds in environmental monitoring and public health, particularly for detecting cobalt ions in various media (Sheikh et al., 2016).
Molecular Interactions and Biological Evaluation
Research on sulfonamide derivatives extends to understanding their molecular interactions and biological effects. Studies have been conducted to synthesize and evaluate the bioactivity of new thiourea derivatives bearing benzenesulfonamide moieties, revealing interesting cytotoxic activities and strong inhibition of human cytosolic isoforms. This line of research contributes to the development of novel anticancer and enzyme inhibition therapies (Gul et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
N-(2-hydroxyphenyl)-2,5-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5S/c1-19-10-7-8-13(20-2)14(9-10)21(17,18)15-11-5-3-4-6-12(11)16/h3-9,15-16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEIKCNJAGZMLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-bromo-4-(3-chlorobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2672299.png)
![(E)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2672302.png)


![2-[5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-5-methyl-4-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B2672307.png)


![3-{1-[2-(2H-1,3-benzodioxol-5-yloxy)propanoyl]pyrrolidin-3-yl}-1,3-oxazolidin-2-one](/img/structure/B2672310.png)

![7-(2-chlorophenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2672313.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2672317.png)
![(2-((difluoromethyl)sulfonyl)phenyl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2672318.png)
![1,2-Bis[(2-methoxyphenyl)phenylphosphino]ethane](/img/structure/B2672320.png)
